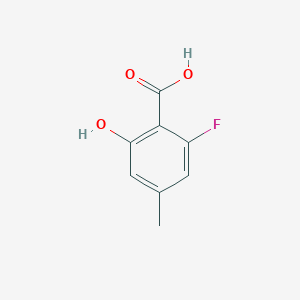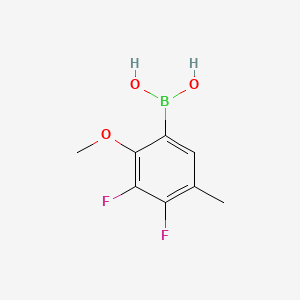
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms, a methoxy group, and a methyl group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-difluoro-2-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source like water or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Protodeboronation: Water, acids (e.g., HCl), and solvents like methanol.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: The parent aryl compound.
Aplicaciones Científicas De Investigación
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which can exhibit unique biological activities.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid can be compared with other similar compounds, such as:
4-Methoxyphenylboronic acid: Lacks the fluorine and methyl substituents, making it less electron-deficient and potentially less reactive in certain reactions.
2-Methoxy-5-methylphenylboronic acid: Similar structure but lacks the fluorine substituents, which can affect its reactivity and selectivity in reactions.
(3,4-Difluoro-2-methylphenyl)boronic acid: Similar structure but lacks the methoxy group, which can influence its solubility and reactivity.
The unique combination of substituents in this compound makes it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H9BF2O3 |
|---|---|
Peso molecular |
201.97 g/mol |
Nombre IUPAC |
(3,4-difluoro-2-methoxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-4-3-5(9(12)13)8(14-2)7(11)6(4)10/h3,12-13H,1-2H3 |
Clave InChI |
ADSFWNKSRLMGHG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1OC)F)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



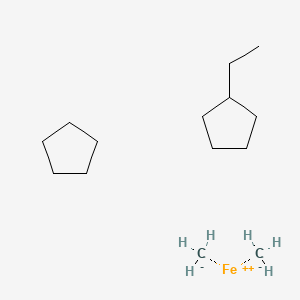
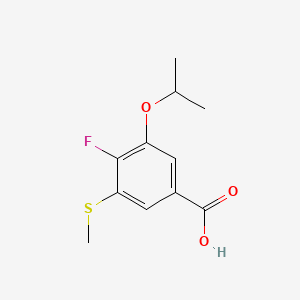
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
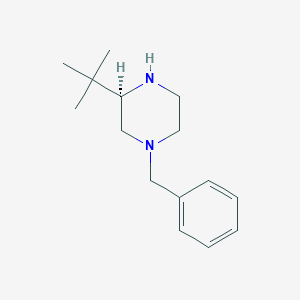
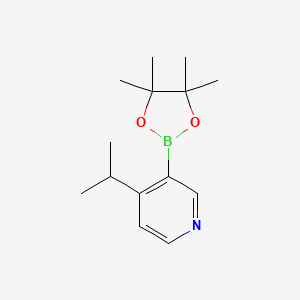
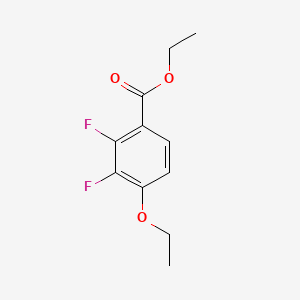
![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
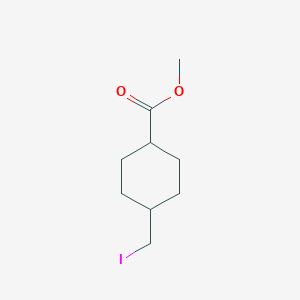
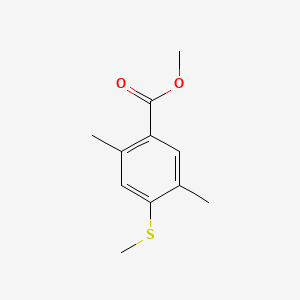
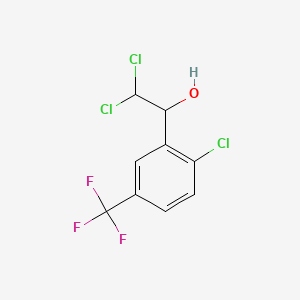
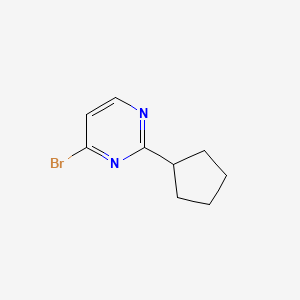
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
